6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms within a six-membered ring. Pyridazines and their derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antifeedant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is to start with a cyclopropyl-substituted pyridazine and react it with piperazine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be used to study its interactions with various biological targets. Its potential pharmacological activities make it a candidate for drug discovery and development.
Medicine
The compound's pharmacological properties, such as its antimicrobial and anticancer activities, suggest potential applications in the development of new therapeutic agents. Further research is needed to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound could be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: : Another pyridazine derivative with potential pharmacological activities.
3-Chloro-6-cyclopropylaminopyridazine: : Similar in structure but with different substituents.
Uniqueness
6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-11-13-1-5-16(19-12-13)22-7-9-23(10-8-22)17-6-4-15(20-21-17)14-2-3-14/h1,4-6,12,14H,2-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQNWZYDJFLHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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